N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Heterocyclic compounds, such as triazoloquinazolines, are synthesized through various chemical reactions, including cascade cyclization reactions. These methods allow for the construction of complex molecular architectures from simpler precursors. For example, the synthesis of partially hydrogenated triazoloquinazolines involves a three-component condensation reaction, demonstrating the versatility of these methods in creating diverse heterocyclic frameworks (Lipson et al., 2006).
Potential Pharmacological Applications
Research on triazoloquinazoline derivatives has highlighted their significant potential in pharmacology, particularly in the development of new therapeutic agents. These compounds have been evaluated for various biological activities, including analgesic and antimicrobial properties. For instance, some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and shown to possess analgesic activity, suggesting their potential as pain management therapies (Saad et al., 2011). Furthermore, quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity, indicating their use in combating microbial infections (Özyanik et al., 2012).
Material Science Applications
The unique properties of triazoloquinazoline derivatives also extend to material science, where these compounds can be utilized in the development of new materials with specific optical or electronic properties. For instance, the synthesis of spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine highlights the potential of these compounds in creating materials with novel structural features (Gladkov et al., 2018).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Triazole compounds are known to have versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects suggest that triazole compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 40143 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it is likely that this compound could have multiple effects at the molecular and cellular level.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reaction with cyclohexyl isocyanate and acetic anhydride to form the final product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "cyclohexyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol.", "Step 2: Cyclization of the intermediate 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-thiol with triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde.", "Step 3: Reaction of the intermediate 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carbaldehyde with cyclohexyl isocyanate in the presence of a catalyst such as triethylamine to form the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Step 4: Reaction of the intermediate N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide with acetic anhydride in the presence of a catalyst such as pyridine to form the final product N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS No. |
1111210-56-0 |
Molecular Formula |
C26H28FN5O2S |
Molecular Weight |
493.6 |
IUPAC Name |
N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
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